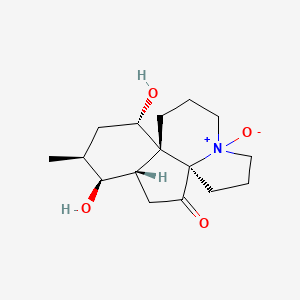
4-Hydroxyphenylacetone
Overview
Description
4-Hydroxyphenylacetone (4-HPA) is a naturally occurring phenolic compound found in a variety of plant species, including apples, pears, and strawberries. It is a key intermediate in the biosynthesis of many other compounds, such as lignin, carotenoids, and flavonoids. 4-HPA is also an important metabolite in the human body, playing a role in the metabolism of drugs and hormones. In recent years, 4-HPA has drawn increased attention from the scientific community due to its potential therapeutic applications.
Safety and Hazards
4-Hydroxyphenylacetone can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Mechanism of Action
Target of Action
4-Hydroxyphenylacetone is the para-hydroxy analog of phenylacetone, an inactive metabolite of amphetamine in humans . It primarily targets enzymes involved in the metabolic pathways of amphetamine, such as cytochrome P450 and dopamine beta-hydroxylase (DBH) .
Mode of Action
This compound interacts with its targets by undergoing a series of biochemical reactions. It is produced directly from the inactive metabolite phenylacetone when it occurs as a metabolite of amphetamine . It is also suggested that this compound could be oxidized to form a reactive quinone methide intermediate .
Biochemical Pathways
The compound affects the metabolic pathways of amphetamine in humans. It is involved in the para-hydroxylation process, which is catalyzed by the enzyme cytochrome P450 . It is also involved in the beta-hydroxylation process, which is catalyzed by DBH . The compound forms diastereomeric glutathione conjugates, which is consistent with the formation of an intermediate quinone methide .
Pharmacokinetics
It is known that the rate of conjugate formation with this compound is significantly greater than that with acetaminophen . This suggests that the compound may have a faster metabolic rate, which could impact its bioavailability.
Result of Action
It is suggested that the compound is more hepatotoxic than acetaminophen . This may be the result of differences in the metabolic rate and/or the type of reactive intermediate formed .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other compounds, such as phenobarbital, can enhance its metabolism and toxicity . Furthermore, the compound’s action can be protected by N-Acetylcysteine .
Biochemical Analysis
Biochemical Properties
4-Hydroxyphenylacetone is involved in several biochemical reactions, primarily as a metabolite of amphetamine. It interacts with enzymes such as cytochrome P450 (CYP2D6) and dopamine beta-hydroxylase (DBH). CYP2D6 catalyzes the para-hydroxylation of phenylacetone to produce this compound. DBH further metabolizes this compound to 4-hydroxynorephedrine . These interactions are crucial for the metabolic pathways of amphetamine in humans.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, in rat liver slices, this compound has been shown to be more hepatotoxic than acetaminophen, indicating its significant impact on cellular health . The compound’s interaction with cytochrome P450 enzymes leads to the formation of reactive intermediates, which can cause cellular damage.
Molecular Mechanism
The molecular mechanism of this compound involves its conversion from phenylacetone via para-hydroxylation by CYP2D6. This compound can further undergo beta-hydroxylation by DBH to form 4-hydroxynorephedrine . The formation of reactive intermediates, such as quinone methide, during its metabolism can lead to cellular toxicity. These intermediates can bind to cellular macromolecules, causing enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including enzyme activity and environmental conditions. Studies have shown that this compound can cause significant hepatotoxicity in rat liver slices over time, with approximately 50% of hepatocytes being killed after 6 hours of incubation at a concentration of 5 mM . This indicates that the compound’s effects can be time-dependent and may vary with different experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rat liver slices, higher concentrations of this compound (5 mM) have been shown to cause significant hepatotoxicity, whereas lower concentrations may have less severe effects . This suggests that the compound has a dose-dependent impact on cellular health, with higher doses potentially leading to toxic or adverse effects.
Metabolic Pathways
This compound is involved in the metabolic pathways of amphetamine. It is produced from phenylacetone via para-hydroxylation by CYP2D6 and can be further metabolized to 4-hydroxynorephedrine by DBH . These metabolic pathways are essential for the detoxification and elimination of amphetamine from the body. The formation of reactive intermediates during these processes can also affect metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with various transporters and binding proteins. The compound’s localization and accumulation can be affected by its binding to cellular macromolecules and its conversion to other metabolites. These interactions play a crucial role in determining the compound’s bioavailability and its effects on cellular function .
Subcellular Localization
This compound’s subcellular localization is determined by its interactions with cellular components and its metabolic conversion. The compound can be found in various cellular compartments, including the cytoplasm and organelles involved in its metabolism. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific compartments .
Properties
IUPAC Name |
1-(4-hydroxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMVAQHMFFZQGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427095 | |
| Record name | 4-Hydroxyphenylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
770-39-8 | |
| Record name | 4-Hydroxyphenylacetone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=770-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanone, 1-(4-hydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxyphenylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-HYDROXYPHENYL)-2-PROPANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K79N2OO7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-acetylcysteine in 4-HPA induced liver toxicity?
A1: N-acetylcysteine, a known antidote for acetaminophen overdose, has shown protective effects against 4-HPA-induced liver toxicity in rat liver slice models. [] This suggests that the mechanisms of toxicity for both 4-HPA and acetaminophen might share similarities, potentially involving the depletion of glutathione, a crucial antioxidant in the liver. The research indicates that N-acetylcysteine may exert its protective effect by replenishing glutathione levels, thereby mitigating the toxic effects of 4-HPA. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1-{3-[2-Fluoro-4-(imino-thiazolidin-3-yl-methyl)-benzoylamino]-2,2-dimethyl-pentanoyl}-piperidin-4-yl)-acetic acid ethyl ester](/img/structure/B1242164.png)

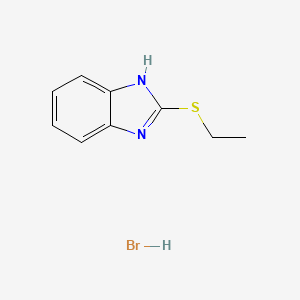
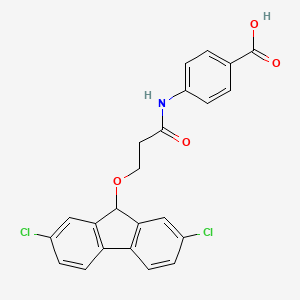
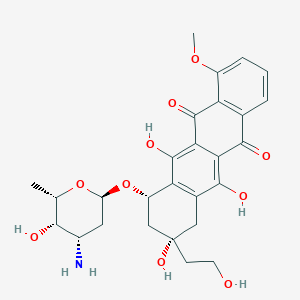
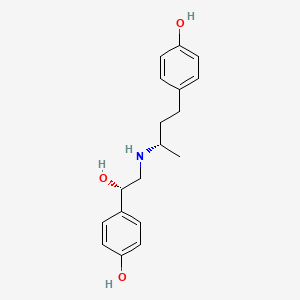

![N-methyl-3-[(2-naphthalen-2-ylacetyl)amino]benzamide](/img/structure/B1242175.png)

![N,N-dimethyl-1-[3-(1-methyl-3-indolyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1242180.png)
![6-{Hydroxy[(4-nitrobenzyl)oxy]phosphoryl}hexanoic acid](/img/structure/B1242181.png)
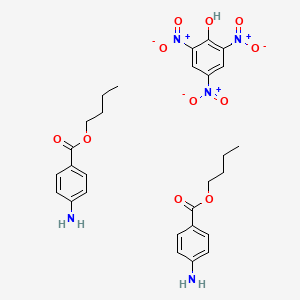
![N-[2,4-dichlorobenzoyl]phenylsulfonamide](/img/structure/B1242183.png)
